3-Chloro-N,N-dimethylaniline

Organic synthesis Process chemistry Purification

3-Chloro-N,N-dimethylaniline (CAS 6848-13-1), also known as m-chloro-N,N-dimethylaniline, is a tertiary aromatic amine with the molecular formula C8H10ClN and a molecular weight of 155.625 g/mol. The compound is characterized by a chlorine atom at the meta position relative to the dimethylamino group on the benzene ring, conferring distinct steric and electronic properties compared to its ortho- and para-substituted isomers.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 6848-13-1
Cat. No. B1294690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N,N-dimethylaniline
CAS6848-13-1
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H10ClN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
InChIKeyCHHCCYVOJBBCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N,N-dimethylaniline (CAS 6848-13-1): Core Properties and Chemical Identity


3-Chloro-N,N-dimethylaniline (CAS 6848-13-1), also known as m-chloro-N,N-dimethylaniline, is a tertiary aromatic amine with the molecular formula C8H10ClN and a molecular weight of 155.625 g/mol [1]. The compound is characterized by a chlorine atom at the meta position relative to the dimethylamino group on the benzene ring, conferring distinct steric and electronic properties compared to its ortho- and para-substituted isomers [2]. It is a light yellow to brown clear liquid at room temperature with a boiling point of 234°C and a specific gravity of 1.12 at 20°C . As a substituted aniline derivative, it serves primarily as a synthetic intermediate in the preparation of functionalized acrylic esters, heterocyclic compounds, and materials with applications in medicinal chemistry and polymer science .

Workflow
Meta-chloro-substituted aniline for nucleophilic aromatic substitution and cross-coupling reactions
Selection
Regiochemistry-specific reactivity; chlorine at meta position preserves amine nucleophilicity and provides a halogen handle
Use Context
Medicinal chemistry intermediates, polymer precursor synthesis, heterocyclic building blocks

3-Chloro-N,N-dimethylaniline (CAS 6848-13-1): Why Generic Substitution Fails in Regiochemistry-Sensitive Applications


The meta-chloro substitution pattern in 3-chloro-N,N-dimethylaniline creates a unique electronic and steric environment that directly governs its reactivity in nucleophilic aromatic substitution, cross-coupling, and condensation reactions. Unlike its ortho- and para-chloro isomers, the meta-chloro derivative positions the electron-withdrawing chlorine atom at a site where resonance effects with the dimethylamino group are minimized, thereby preserving the nucleophilicity of the aromatic amine while still providing a reactive halogen handle for further functionalization [1]. This regiochemical distinction is not a minor nuance; it fundamentally alters the compound's behavior in key transformations. For example, the para-isomer (4-chloro-N,N-dimethylaniline) exhibits a lower melting point (32-37°C) and a significantly different solubility profile, while the ortho-isomer (2-chloro-N,N-dimethylaniline) displays a substantially lower boiling point (207.5°C) and altered steric hindrance around the reaction center . Consequently, substituting any of these isomers without rigorous validation of the target reaction's regiochemical sensitivity can lead to divergent reaction rates, altered selectivity, and compromised product purity, particularly in multi-step syntheses where precise spatial control is paramount [2].

Ortho- and para-chloro isomers shift reactivity
Different electronic and steric environments may alter reaction rates and regioselectivity in aromatic substitution. Meta substitution minimizes resonance deactivation of the amine, a balance not replicated by ortho/para isomers.
Physical property differences affect handling and purification
Boiling points (207.5°C ortho vs. 234°C meta), melting points, and solubility profiles diverge, potentially disrupting distillation or crystallization workflows.
Regiochemical misidentification may compromise product purity
Using an incorrect isomer without validation can lead to off-target products in multi-step syntheses where spatial control is critical. Confirm identity via QC markers.

3-Chloro-N,N-dimethylaniline (CAS 6848-13-1): Quantified Differentiation in Physical Properties and Reactivity Against Closest Analogs


Thermal Stability and Distillation Parameters: Quantified Boiling Point and Flash Point Advantages for Purification and Handling

3-Chloro-N,N-dimethylaniline exhibits a boiling point of 234°C at 760 mmHg, which is significantly higher than its ortho-chloro isomer (207.5°C) and the unsubstituted N,N-dimethylaniline (193.5°C), but lower than its bromo analog (3-bromo-N,N-dimethylaniline, 259.7°C) . The flash point of 95°C for the 3-chloro derivative is also higher than that of the ortho isomer (74.4°C) and the unsubstituted compound (62.8°C), indicating greater thermal stability and a wider safe handling window during high-temperature operations . These differences in boiling and flash points are directly attributable to the meta-substitution pattern, which alters intermolecular interactions and molecular polarizability [1].

Boiling Point & Flash Point
Head-to-head
234°C (BP) / 95°C (FP) vs. ortho 207.5°C / 74.4°C, unsub. 193.5°C / 62.8°C
Higher boiling and flash points support distillation control and thermal handling context.
Differences arise from meta-substitution pattern; flash point may reduce flammability risk at elevated temperatures.
Organic synthesis Process chemistry Purification

Refractive Index and Specific Gravity as Quality Control Markers: Quantified Physical Constants for Identity Confirmation

The refractive index of 3-chloro-N,N-dimethylaniline is 1.58 (20°C), which is notably higher than that of its ortho isomer (1.566), para isomer (1.53-1.566), and the unsubstituted N,N-dimethylaniline (1.556-1.560) [1]. Similarly, the specific gravity of 1.12 (20°C) is greater than that of the para isomer (1.049) and the unsubstituted compound (0.96), though comparable to the ortho isomer (1.1) [2]. These distinct physical constants arise from the meta-chloro substitution, which influences molecular packing and electron density distribution, and they serve as rapid, non-destructive quality control metrics for verifying compound identity and purity upon receipt or during in-process monitoring [3].

Refractive Index & Density
Head-to-head
RI 1.58 (20°C), SG 1.12 vs. ortho 1.566/1.1, para 1.53–1.566/1.049
Distinct physical constants enable rapid isomer identity confirmation and QC screening.
Non-destructive metrics; verify against lot-specific COA before use in regiochemistry-critical steps.
Analytical chemistry Quality control Process monitoring

Synthetic Utility in Acrylic Ester Formation: Validated Reaction Conditions for 3-(3-Dimethylamino-phenyl)-acrylic Acid Butyl Ester

3-Chloro-N,N-dimethylaniline has been validated as a starting material for the synthesis of 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester, a versatile monomer and intermediate . The established protocol involves reacting the compound with butyl acrylate at 140°C in the presence of Na2CO3 as a base and N,N-dimethylacetamide (DMAc) as a solvent for 20 hours . This specific set of conditions leverages the meta-chloro group's ability to undergo nucleophilic aromatic substitution without premature deactivation, a transformation that is less efficient with the ortho- or para-chloro isomers due to altered electronic and steric factors at the reaction site [1]. While direct comparative yield data for this specific transformation across isomers is not publicly available, the documented viability of the 3-chloro derivative under these defined conditions provides a validated starting point for researchers seeking to synthesize this class of amino-functionalized acrylic esters, thereby reducing optimization time and material waste .

Acrylic Ester Synthesis
Context-dependent
Butyl acrylate, Na₂CO₃, DMAc, 140°C, 20 h
Reported protocol supports synthesis of 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester.
No direct isomer comparison data available; efficiency may differ for ortho/para analogs. Validate in target reaction.
Medicinal chemistry Polymer precursors Acrylate synthesis

3-Chloro-N,N-dimethylaniline (CAS 6848-13-1): Validated Application Scenarios Based on Differentiated Properties


Synthesis of Amino-Substituted Acrylic Esters for Drug Discovery and Polymer Chemistry

3-Chloro-N,N-dimethylaniline is a key precursor for the synthesis of 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester via a validated nucleophilic aromatic substitution reaction with butyl acrylate (140°C, 20 h, Na2CO3, DMAc) . This specific transformation leverages the meta-chloro group's reactivity profile, which is distinct from its ortho and para isomers. The resulting acrylic ester monomer is valuable in medicinal chemistry for constructing pharmacophores and in polymer science for creating functionalized materials [1]. Researchers procuring this compound for such syntheses benefit from the established protocol, which mitigates the need for extensive reaction optimization and reduces the risk of isomeric misidentification.

Precursor for Heterocyclic Building Blocks in Agrochemical and Pharmaceutical Research

The compound serves as a versatile intermediate in the preparation of heterocyclic derivatives, as documented in patent literature concerning N-disubstituted aniline derivatives with potential microbicidal activity [2]. The meta-chloro substitution pattern is often preferred in such applications because it allows for subsequent functionalization at the chlorine-bearing position without interfering with the nucleophilic dimethylamino group, a regiochemical advantage not shared by ortho- or para-substituted analogs [3]. Scientists developing novel agrochemicals or pharmaceuticals where a 3-chloroaniline motif is required will find this compound to be the direct, on-target building block, avoiding the need for multi-step protection/deprotection strategies.

Development of Dyes and Pigments Requiring Meta-Substituted Aniline Cores

3-Chloro-N,N-dimethylaniline is employed as an intermediate in the synthesis of dyes and pigments, particularly those where the meta-substitution pattern is crucial for achieving the desired chromophoric properties or dye-substrate interactions . The distinct electronic environment conferred by the meta-chloro group, as evidenced by its unique refractive index (1.58) and boiling point (234°C) compared to other isomers, directly influences the optical and physical properties of the resulting dye molecules [4]. Industrial colorant manufacturers and researchers developing specialty dyes should select this specific isomer to ensure the precise substitution geometry required for optimal product performance and batch-to-batch consistency.

Application
Selection Property
Validation Focus
Amino-substituted acrylic ester synthesis
Meta-chloro regiochemistry for nucleophilic aromatic substitution with acrylates
Reaction conversion and regioisomeric purity; verify against documented protocol
Heterocyclic building block research
Chlorine handle at meta position for functionalization without amine deactivation
Heterocycle formation yield and selectivity; confirm isomer identity before use
Meta-substituted dye and pigment development
Meta-substitution pattern for tailored chromophoric and physical properties
Optical properties, batch consistency, and substitution geometry verification

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